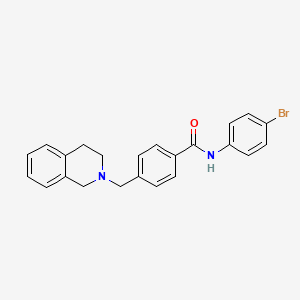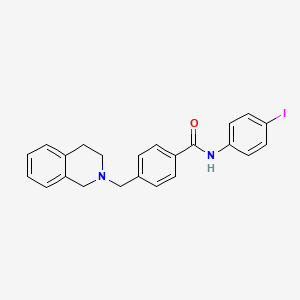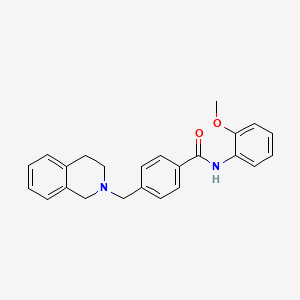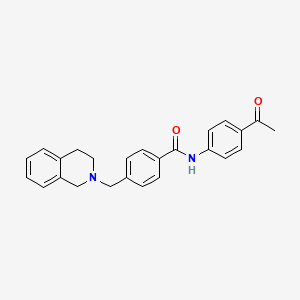![molecular formula C16H11IN2O2 B3456065 4-{[(4-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456065.png)
4-{[(4-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as Iodoacridone, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a potent fluorescent dye that has been extensively used in various biological applications such as cell imaging, protein labeling, and DNA sequencing.
作用机制
The mechanism of action of Iodoacridone involves the interaction of the compound with the target molecule. The compound binds to the target molecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of the compound to the target molecule results in a change in the fluorescence properties of the compound, which can be measured using a fluorescence spectrometer.
Biochemical and Physiological Effects:
Iodoacridone has been shown to have minimal biochemical and physiological effects on living cells. It has been shown to be non-toxic and non-cytotoxic at concentrations used in biological applications. However, it is important to note that the effects of Iodoacridone on living cells may vary depending on the concentration and duration of exposure.
实验室实验的优点和局限性
The advantages of using Iodoacridone in lab experiments include its high sensitivity, selectivity, and ease of use. It is also a cost-effective alternative to other fluorescent dyes. The limitations of using Iodoacridone include its limited solubility in water, which can affect its performance in some biological applications. It is also important to note that the use of Iodoacridone in biological applications requires careful optimization of experimental conditions to ensure accurate results.
未来方向
There are several future directions for the use of Iodoacridone in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Another potential direction is the use of Iodoacridone in the development of new imaging techniques for the visualization of living cells and tissues. Additionally, the use of Iodoacridone in the development of new therapeutic agents for the treatment of various diseases is also an area of potential future research.
科学研究应用
Iodoacridone has been extensively used in various biological applications due to its unique fluorescent properties. It has been used as a fluorescent probe for cell imaging, protein labeling, and DNA sequencing. It has also been used in the development of biosensors for the detection of various analytes such as glucose, cholesterol, and uric acid.
属性
IUPAC Name |
4-[(4-iodophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O2/c17-12-6-8-13(9-7-12)18-10-14-16(20)21-15(19-14)11-4-2-1-3-5-11/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPBABPTQZACPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B3456014.png)

![N-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3456019.png)
![N-(3-chlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3456033.png)

![N-[4-({(4-methoxyphenyl)[2-oxo-2-(1-pyrrolidinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456043.png)
![4-{[(3-bromophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3456060.png)
![4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456071.png)
methanone](/img/structure/B3456079.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456084.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-isobutyl-3-thiophenecarboxylate](/img/structure/B3456088.png)